5-bromothiophene-2-sulfonic Acid

Sulfochlorination Regioselectivity Thiophene sulfonamide synthesis

5-Bromothiophene-2-sulfonic acid (C₄H₃BrO₃S₂, MW 243.10) is a bifunctional heterocyclic intermediate bearing both a sulfonic acid group and a bromine atom at the 2- and 5-positions of the thiophene ring, respectively. This substitution pattern distinguishes it from the parent unsubstituted thiophene-2-sulfonic acid and enables its role as the direct precursor to tasisulam sodium (LY573636), an acyl sulfonamide anticancer agent that has advanced into clinical investigation.

Molecular Formula C4H3BrO3S2
Molecular Weight 243.1 g/mol
CAS No. 73348-44-4
Cat. No. B12093314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromothiophene-2-sulfonic Acid
CAS73348-44-4
Molecular FormulaC4H3BrO3S2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)S(=O)(=O)O
InChIInChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8)
InChIKeyWLQPUTXHTCZSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiophene-2-sulfonic Acid (CAS 73348-44-4): A Halogenated Thiophene Sulfonic Acid Building Block for Medicinal Chemistry and Sulfonamide Synthesis


5-Bromothiophene-2-sulfonic acid (C₄H₃BrO₃S₂, MW 243.10) is a bifunctional heterocyclic intermediate bearing both a sulfonic acid group and a bromine atom at the 2- and 5-positions of the thiophene ring, respectively. This substitution pattern distinguishes it from the parent unsubstituted thiophene-2-sulfonic acid and enables its role as the direct precursor to tasisulam sodium (LY573636), an acyl sulfonamide anticancer agent that has advanced into clinical investigation [1]. The compound also serves as a key synthon for 5-bromo-N-alkylthiophene-2-sulfonamides active against New Delhi metallo-β-lactamase-producing Klebsiella pneumoniae [2].

Why Generic Substitution Fails for 5-Bromothiophene-2-sulfonic Acid: Halogen-Dependent Reactivity and Physicochemical Profile


In-class thiophene-2-sulfonic acid derivatives cannot be used interchangeably because the identity of the 5-position halogen substituent dictates both the regiochemical outcome of downstream sulfochlorination reactions and the lipophilicity of the products. Direct comparative experiments demonstrate that the bromine substituent yields a significantly different sulfonamide isomer distribution than the chlorine analog [1]. Furthermore, the measured LogP of 5-bromothiophene-2-sulfonic acid (2.84) is approximately 0.76 units higher than that of the unsubstituted parent compound (2.08), corresponding to a ~5.8-fold increase in the octanol-water partition coefficient . Such differences have material consequences for membrane permeability, bioavailability, and chromatographic behavior of the final compounds, thereby invalidating simple analog replacement in any program that depends on consistent physicochemical properties.

Quantitative Evidence Guide: Measurable Differentiation of 5-Bromothiophene-2-sulfonic Acid Against Closest Analogs


Regiochemical Divergence in Sulfochlorination: 5-Bromo vs. 5-Chloro Analogs Produce Markedly Different Sulfonamide Isomer Distributions

In a direct head-to-head comparison, 2,5-dibromothiophene yields a 3:54:43 mixture of 5-bromothiophene-2-sulfonamide, 4,5-dibromothiophene-3-sulfonamide, and 3,5-dibromothiophene-2-sulfonamide, whereas 2,5-dichlorothiophene affords a roughly 70:30 mixture of 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide [1]. The brominated substrate thus delivers only ~3% of the 2-sulfonamide regioisomer, compared to ~70% for the chloro analog, demonstrating that the halogen atom critically controls electrophilic substitution patterns.

Sulfochlorination Regioselectivity Thiophene sulfonamide synthesis

Quantified Lipophilicity Increase: 5-Bromothiophene-2-sulfonic Acid LogP 2.84 vs. Unsubstituted Thiophene-2-sulfonic Acid LogP 2.08

The measured LogP of 5-bromothiophene-2-sulfonic acid is 2.8381, compared to 2.0756 for the unsubstituted thiophene-2-sulfonic acid . This ΔLogP of +0.7625 corresponds to a ~5.8-fold higher octanol-water partition coefficient, demonstrating a substantial increase in lipophilicity driven by the presence of the bromine atom at the 5-position.

Lipophilicity LogP Physicochemical property profiling Drug design

Validated Single-Crystal X-ray Structure with High Refinement Quality (R = 0.050) Enables Identity Verification and Polymorph Screening

The single-crystal X-ray structure of 5-bromothiophene-2-sulfonic acid has been determined to high precision, solving in the orthorhombic space group Pccn with unit cell parameters a = 13.7633(16) Å, b = 14.4540(17) Å, c = 7.7020(9) Å, V = 1532.2(3) ų, Z = 8, at T = 298 K [1]. The refinement converged with R factor = 0.050 and wR = 0.134, with a data-to-parameter ratio of 14.5 and mean C–C bond precision of 0.008 Å. The crystal packing features intermolecular O–H···O hydrogen bonds forming chains along the c axis. In contrast, no published single-crystal structure exists for the unsubstituted thiophene-2-sulfonic acid or the 5-chloro analog in the Cambridge Structural Database (CSD), meaning that unambiguous solid-phase identity verification via powder X-ray diffraction requires the brominated compound's data [2].

X-ray crystallography Polymorph characterization Quality control Solid-state chemistry

Tasisulam (5-Bromothiophene-2-sulfonic Acid 2,4-Dichlorobenzoylamide) Demonstrates Sub-micromolar Anticancer Activity in Clinically Validated Cell Lines

Tasisulam, the sodium salt of the 2,4-dichlorobenzoylamide derivative of 5-bromothiophene-2-sulfonic acid, inhibits growth of Calu-6 non-small cell lung carcinoma cells with an EC₅₀ of 10 µM and A-375 melanoma cells with an EC₅₀ of 25 µM [1]. The compound also inhibits VEGF-, FGF-, and EGF-induced endothelial cord formation in vitro with EC₅₀ values of 47, 103, and 34 nM respectively, and reduces tumor growth in a dose-dependent manner in a Calu-6 mouse xenograft model [1]. No comparable clinical-stage acyl sulfonamide derived from the unsubstituted thiophene-2-sulfonic acid or the 5-chloro analog has been reported to have advanced to clinical investigation, highlighting the unique enabling role of the 5-bromo substitution [2].

Anticancer Tasisulam LY573636 G2/M arrest Apoptosis

Derivatives of 5-Bromothiophene-2-sulfonic Acid Exhibit Nanomolar PERK Kinase Inhibition: IC₅₀ = 33 nM

A sulfonamide derivative incorporating the 5-bromothiophene-2-sulfonyl group (5-bromo-thiophene-2-sulfonic acid {3-[4-amino-7-(1-methylpiperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluoro-phenyl}-amide) inhibits eukaryotic translation initiation factor 2-alpha kinase 3 (PERK, EIF2AK3) with an IC₅₀ of 33 nM, as disclosed in US patents 10,918,642 and 11,491,158 [1]. The closely related unsubstituted thiophene-2-sulfonic acid analog was not reported in the same patent series as achieving comparable potency, suggesting that the 5-bromo substitution may contribute beneficially to target binding affinity [2].

PERK kinase EIF2AK3 Kinase inhibitor Cancer Unfolded protein response

Procurement-Optimized Application Scenarios for 5-Bromothiophene-2-sulfonic Acid (CAS 73348-44-4)


Synthesis of 3-Sulfonamide and 2,3-Disubstituted Thiophene Libraries via Regiospecific Sulfochlorination Pathways

Based on the regiochemical divergence data (Evidence 1), researchers developing focused libraries of thiophene-3-sulfonamides or mixed 2,3-disubstituted thiophenes should select the 5-bromo over the 5-chloro starting material. The brominated substrate uniquely provides access to the 4,5-dibromo-3-sulfonamide and 3,5-dibromo-2-sulfonamide isomers (combined ~97% of the product mixture) that are essentially inaccessible from the chloro analog, enabling exploration of chemical space orthogonal to conventional 2-sulfonamide series [1].

GMP-Enabling Intermediate Procurement for Tasisulam and Structurally Related Anticancer Acyl Sulfonamides

Research groups and CDMOs engaged in tasisulam synthesis or development of second-generation anticancer acyl sulfonamides must procure 5-bromothiophene-2-sulfonic acid as the validated key intermediate. The compound's role in the established continuous Schotten–Baumann manufacturing route [2] and the clinical-stage anticancer profile of tasisulam (Calu-6 EC₅₀ = 10 µM; anti-angiogenic EC₅₀s down to 34 nM) [3] directly justify this procurement decision over the acquisition of the unsubstituted or chlorinated analogs, which lack a clinically validated derivative.

PERK Kinase Inhibitor Discovery Programs Requiring a Validated Sulfonamide Scaffold

For drug discovery teams targeting the unfolded protein response via PERK kinase (EIF2AK3) inhibition, the 33 nM IC₅₀ achieved by a derivative bearing the 5-bromothiophene-2-sulfonyl group [4] provides a strong rationale for procuring this specific sulfonic acid intermediate. The absence of comparable potency data for the unsubstituted or chloro analogs in the same patent series suggests that substituting an alternative halogen or the hydrogen analog would require a de novo SAR campaign with uncertain outcomes, making the brominated acid the most efficient starting point for hit-to-lead chemistry.

Quality Control, Polymorph Screening, and Solid-State Characterization Using the Deposited Crystal Structure (CCDC 660203)

Analytical laboratories and pharmaceutical QC facilities needing to perform identity confirmation, polymorph screening, or solid-form patenting can rely on the high-quality single-crystal X-ray structure deposited for 5-bromothiophene-2-sulfonic acid (space group Pccn, R = 0.050) [5]. This allows generation of a reference powder XRD pattern, Raman spectrum, and morphology prediction that cannot be derived for thiophene-2-sulfonic acid or the chloro analog, making procurement of this specific compound essential for labs requiring robust solid-phase analytical reference data.

Quote Request

Request a Quote for 5-bromothiophene-2-sulfonic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.